1,3-Dibromo-2-nonanone is an organic compound with the molecular formula CHBrO. It is characterized by a ketone functional group and two bromine atoms located at the first and third carbon atoms of the nonanone chain. The compound is typically a colorless to pale yellow liquid with a distinctive odor, and it has applications in various chemical syntheses and biological studies. Its structure can be represented as follows:
textBr |H3C-C-CO-CH2-CH2-CH2-CH3 | Br
The compound is known for its reactivity due to the presence of bromine substituents, which can participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 1,3-dibromo-2-nonanone exhibits biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions. Studies have shown that compounds with similar structures often possess antifungal and antibacterial properties, making 1,3-dibromo-2-nonanone of interest in pharmaceutical research.
1,3-Dibromo-2-nonanone can be synthesized through various methods:
These methods are advantageous for producing 1,3-dibromo-2-nonanone in a laboratory setting.
1,3-Dibromo-2-nonanone finds applications in various fields:
Studies on the interactions of 1,3-dibromo-2-nonanone with other compounds have revealed its potential as a ligand in coordination chemistry. It may form complexes with metal ions, which could enhance its biological activity or alter its reactivity profile. Additionally, research into its interactions with enzymes suggests that it could inhibit certain metabolic pathways in microorganisms .
Several compounds share structural similarities with 1,3-dibromo-2-nonanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-nonanone | CHBrO | Contains one bromine atom; less reactive |
1,3-Dibromobutane | CHBr | Shorter carbon chain; used in organic synthesis |
3-Bromo-2-pentanone | CHBrO | Similar ketonic structure; different reactivity |
1,3-Dibromodecan-2-one | CHBrO | Longer carbon chain; potential for similar applications |
What sets 1,3-dibromo-2-nonanone apart from these similar compounds is its specific position of bromine substituents and its unique carbon chain length which influences its reactivity and biological activity. This structural arrangement allows for distinct chemical behavior compared to shorter or longer analogs.